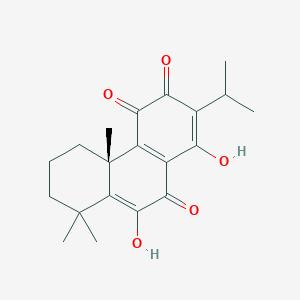
Coleon-U-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coleon-U-quinone is an abietane diterpene compound isolated from various species of the Plectranthus genus, such as Plectranthus mutabilis and Plectranthus forsteri . It is known for its potent inhibitory effects on P-glycoprotein, a protein that plays a crucial role in multidrug resistance in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coleon-U-quinone can be synthesized through bio-guided chromatographic fractionation from plant extracts . The process involves the extraction of the plant material, followed by chromatographic separation to isolate the compound. Specific reaction conditions and reagents used in the synthesis are not extensively documented in the literature.
Industrial Production Methods: the extraction from plant sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Coleon-U-quinone undergoes various chemical reactions, including oxidation and reduction . It can also participate in substitution reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of this compound include its reduced forms and various substituted derivatives .
Scientific Research Applications
Coleon-U-quinone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the behavior of abietane diterpenes. In biology and medicine, it is investigated for its potential anti-cancer properties due to its ability to inhibit P-glycoprotein and sensitize multidrug-resistant cancer cells to chemotherapy drugs like Doxorubicin . Additionally, it has shown antimicrobial and enzyme inhibitory activities .
Mechanism of Action
The mechanism of action of Coleon-U-quinone involves its interaction with P-glycoprotein, inhibiting its activity and thereby reversing multidrug resistance in cancer cells . It also affects mitochondrial membrane potential, leading to decreased P-glycoprotein activity . The compound’s ability to undergo redox cycling plays a significant role in its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Coleon-U-quinone include other abietane diterpenoids such as Coleon U, 8α,9α-epoxythis compound, and horminone .
Uniqueness: This compound is unique due to its potent inhibitory effects on P-glycoprotein and its ability to sensitize multidrug-resistant cancer cells to chemotherapy . This makes it a valuable compound for research in overcoming drug resistance in cancer treatment.
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4bS)-1,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4,10-trione |
InChI |
InChI=1S/C20H24O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21,25H,6-8H2,1-5H3/t20-/m1/s1 |
InChI Key |
UVFVAEOJUUVPAJ-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















